![molecular formula C36H59N5O2 B608962 Telratolimod CAS No. 1359993-59-1](/img/structure/B608962.png)
Telratolimod
Vue d'ensemble
Description
Telratolimod, also known as MEDI-9197 or 3M-052, is a toll-like receptor 7 (TLR-7) and toll-like receptor 8 (TLR-8) agonist potentially for the treatment of solid tumors .
Synthesis Analysis
The synthesis of this compound involves the incorporation of a C18 lipid moiety, designed for slow dissemination from the site of application . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The chemical formula of this compound is C36H59N5O2. It has an exact mass of 593.47 and a molecular weight of 593.901 .Chemical Reactions Analysis
This compound is loaded into the lipid droplets of adipocytes to be released at the tumor site upon tumor cell-triggered lipolysis . More detailed information about its chemical reactions is not available in the retrieved resources.Physical And Chemical Properties Analysis
This compound has a molecular weight of 593.89 and its elemental analysis shows C, 72.81; H, 10.01; N, 11.79; O, 5.39 . More detailed physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Immunothérapie anticancéreuse
Telratolimod a été utilisé en immunothérapie anticancéreuse. Plus précisément, il a été encapsulé dans des adipocytes associés à la tumeur (AAT). Ces AAT recrutent les monocytes et favorisent leur différenciation en macrophages associés à la tumeur (MAT) qui favorisent le développement tumoral {svg_1} {svg_2}.
Polarisation des MAT
This compound a été utilisé pour favoriser la polarisation des MAT vers le phénotype M1 suppresseur de tumeur. Ceci est obtenu en chargeant this compound, un agoniste du récepteur 7/8 de type Toll, dans les gouttelettes lipidiques des adipocytes {svg_3} {svg_4}.
Administration locale du médicament
This compound est libéré au niveau du site tumoral lors de la lipolyse déclenchée par les cellules tumorales. Cette administration locale d'adipocytes chargés de médicaments augmente les macrophages M1 suppresseurs de tumeurs dans les tumeurs primaires et distantes {svg_5} {svg_6}.
Suppression de la croissance tumorale
L'administration locale d'adipocytes chargés de this compound a montré qu'elle supprimait la croissance tumorale dans un modèle de mélanome {svg_7} {svg_8}.
Amélioration des réponses immunitaires
Les adipocytes chargés de this compound ont été trouvés pour améliorer les réponses immunitaires médiées par les cellules T CD8+ dans le microenvironnement tumoral {svg_9} {svg_10}.
Promotion de la maturation des cellules dendritiques
This compound a été utilisé pour favoriser la maturation des cellules dendritiques dans les ganglions lymphatiques drainant la tumeur {svg_11} {svg_12}.
Mécanisme D'action
Target of Action
Telratolimod is a potent agonist of Toll-like receptors 7 and 8 (TLR7/8) . These receptors play fundamental roles in the activation of the immune system .
Mode of Action
Upon intratumoral administration, this compound binds to and activates TLR7 and 8, thereby stimulating antigen-presenting cells (APCs), including dendritic cells (DCs) . This activation of DCs results in the production of proinflammatory cytokines, and the activation of cytotoxic T-lymphocyte (CTL) and B-lymphocyte immune responses . This may cause tumor cell lysis .
Biochemical Pathways
The activation of TLR7 and 8 by this compound leads to the stimulation of APCs, which in turn activates CTL and B-lymphocyte immune responses . This process involves the production of proinflammatory cytokines, which are key players in the immune response .
Pharmacokinetics
It’s known that this compound is administered intratumorally , suggesting that it is directly delivered to the site of action, potentially enhancing its bioavailability and effectiveness.
Result of Action
The activation of TLR7 and 8 by this compound leads to the stimulation of the immune system, specifically the activation of CTL and B-lymphocyte immune responses . This can result in the lysis of tumor cells , contributing to the compound’s potential immunostimulating and antitumor activities .
Safety and Hazards
Orientations Futures
Research suggests that co-stimulation of TLRs and RIG-I-like receptors might be a powerful strategy to induce reactivation of latent reservoirs as well as antiviral immunity that eliminates the reactivated cells . Telratolimod has shown potential in inhibiting tumor growth and increasing metastasis-free survival in murine mammary carcinoma models .
Propriétés
IUPAC Name |
N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]octadecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H59N5O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-27-33(42)38-28-22-23-29-43-41-32(26-6-4-2)40-34-35(41)30-24-20-21-25-31(30)39-36(34)37/h20-21,24-25H,3-19,22-23,26-29H2,1-2H3,(H2,37,39)(H,38,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTPWQXEERTRRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCCCON1C(=NC2=C1C3=CC=CC=C3N=C2N)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H59N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1359993-59-1 | |
Record name | MEDI-9197 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1359993591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TELRATOLIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16598XQ2BT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: How does Telratolimod exert its antitumor effects?
A: this compound functions as a toll-like receptor type 7 and 8 (TLR7/8) agonist [, ]. Upon administration, it binds to and activates TLR7 and 8, primarily on antigen-presenting cells (APCs) like dendritic cells (DCs) []. This activation triggers a cascade of immune responses, including the production of proinflammatory cytokines and the activation of cytotoxic T lymphocytes (CTLs) and B lymphocytes []. These activated immune cells can then target and destroy tumor cells [].
Q2: Can you elaborate on the role of tumor-associated adipocytes (TAAs) in this compound's mechanism of action?
A: Recent research has explored the use of TAAs as delivery vehicles for this compound []. This strategy involves loading this compound into the lipid droplets of adipocytes []. Upon reaching the tumor microenvironment, tumor cell-triggered lipolysis releases the drug []. This localized delivery enhances the polarization of tumor-associated macrophages (TAMs) towards the tumor-suppressive M1 phenotype []. This shift in TAM polarization, combined with the enhanced immune response driven by this compound, contributes to its antitumor activity [].
Q3: What evidence is there to support this compound's efficacy in preclinical models?
A: In a melanoma model, utilizing TAAs loaded with this compound demonstrated significant advantages []. This approach not only suppressed primary tumor growth but also inhibited the formation of distant metastases []. The study also observed an increase in tumor-suppressive M1 macrophages in both primary and distant tumor sites []. These findings suggest that this compound, particularly when delivered via TAAs, holds promise as a potential cancer immunotherapy agent [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.